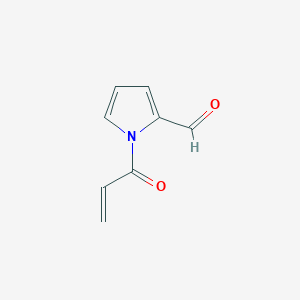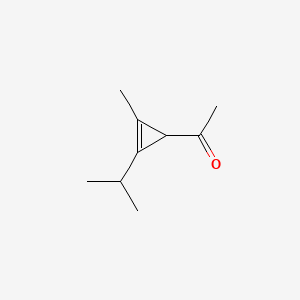![molecular formula C20H10Cl2N2O2 B13831764 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-16-5](/img/structure/B13831764.png)
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is an organic compound belonging to the class of pyridoacridines. Pyridoacridines are compounds containing a pyridine fused to an acridine ring system . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the reduction of quinoline-acridine-7,14-dione using reducing agents such as sodium dihydride . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used in the synthesis process to obtain the desired compound.
Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dihydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridines .
Applications De Recherche Scientifique
4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Quinacridone: A structurally related compound used in pigments and dyes.
4,11-Dichloroquinacridone: Another derivative with similar chemical properties.
Cinquasia Red: A pigment with a similar acridine-based structure.
Uniqueness: 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione stands out due to its specific halogen substitutions, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in research and industry, making it a valuable compound for further study.
Propriétés
Numéro CAS |
3089-16-5 |
|---|---|
Formule moléculaire |
C20H10Cl2N2O2 |
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
4,11-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-8H,(H,23,25)(H,24,26) |
Clé InChI |
BFEJTCHFLJECJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)



![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)



![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
